
luteolin-7-O-gentiobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luteolin-7-O-gentiobioside is a member of the class of compounds known as flavonoid-7-o-glycosides . It is slightly soluble in water and is a very weakly acidic compound . This natural compound can be isolated from Codonopsis foetens, Artemisia judaica, and other plants .
Synthesis Analysis
Flavonoid biosynthesis plays a crucial role in plant adaptation to both biotic and abiotic environments . Key genes involved in flavonoid accumulation include phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), bifunctional dihydroflavonol 4-reductase/flavanone 4-reductase (DFR), and anthocyanidin reductase (ANR) .Molecular Structure Analysis
Luteolin is a flavonoid with a flavone ring and four hydroxyl groups at the positions of 5, 7, 3’, and 4’ . The molecular structure of luteolin-7-O-gentiobioside is not explicitly mentioned in the search results.Chemical Reactions Analysis
The flavonoid molecular structure, including that of luteolin-7-O-gentiobioside, confers the capability of reacting with and neutralizing reactive oxygen species (ROS), behaving as scavengers in all processes generating this class of molecules .Scientific Research Applications
Pharmaceutical Applications
Luteolin-7-O-gentiobioside has been noted for its potential in the pharmaceutical industry due to its bioactive properties. It has been shown to block the activation of carcinogens, increase carcinogen detoxification, and stimulate error-free DNA repair, which could be beneficial in cancer prevention and therapy .
Food Science Applications
In the realm of food science, this compound’s antioxidant properties make it a candidate for incorporation into functional food products. It could be used to enhance the nutritional value and health benefits of various food items .
Cosmetic Research
The antioxidant properties of luteolin-7-O-gentiobioside also extend to cosmetic research. It can be leveraged in cosmetic formulations to promote skin health and overall well-being .
Gastroprotective Efficacy
An experimental study has demonstrated the gastroprotective efficacy of Luteolin-7-O-gentiobioside (LUT7G). It provided protective effects against ethanol-induced gastric injury in rat gastric mucosa, attributed to its antisecretory, anti-inflammatory, antioxidative, and antiapoptotic activity .
Antimicrobial Activity
Luteolin-7-O-gentiobioside has been observed to be effective against various bacterial strains such as Enterococcus faecalis, Klebsiella pneumoniae, and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Mechanism of Action
Target of Action
Luteolin-7-O-gentiobioside, also known as Luteolin-7-O-β-D-glucopyranoside, primarily targets the STAT3 transcription factor . This transcription factor plays a crucial role in many cellular processes such as cell growth and apoptosis. It also targets NF-κB , a protein complex that controls transcription of DNA, cytokine production and cell survival .
Mode of Action
Luteolin-7-O-gentiobioside interacts with its targets, leading to significant changes in cellular processes. It is suggested that the compound physically interacts with the STAT3 transcription factor . Moreover, while luteolin reduces the activation of both NF-κB and AP-1, Luteolin-7-O-gentiobioside only represses NF-kappaB activation .
Biochemical Pathways
The compound affects several biochemical pathways. It suppresses the progression of carcinogenesis and angiogenesis, and induces apoptotic cell death . It also interacts with JAK/STAT3, NF-κB, and other pathways . These interactions lead to various downstream effects, including anti-inflammatory action, both in vitro and in vivo .
Result of Action
The action of Luteolin-7-O-gentiobioside results in a variety of molecular and cellular effects. It exhibits biological activity especially against Gram-negative bacteria, exhibits antimutagenic activity, suppresses biofilm formation of Pseudomonas aeruginosa and Staphylococcus aureus, and increases frequency of mutations leading to ciprofloxacin resistance in Salmonella . It also demonstrates an interesting anti-inflammatory action, both in vitro and in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Luteolin-7-O-gentiobioside. For instance, water stress has been found to increase the content of secondary metabolites, including Luteolin-7-O-gentiobioside . This suggests that environmental stressors could potentially enhance the compound’s action.
Future Directions
Luteolin-7-O-gentiobioside, like other flavonoids, has been shown to have various biological activities, such as cytotoxic, anti-inflammatory, antioxidant, and antibacterial ones . As a result, it has been employed as a bioactive molecule in numerous applications within the food industry and the biomedical field . Future research could focus on further elucidating its mechanisms of action and potential therapeutic applications.
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-8-18-21(34)23(36)25(38)27(43-18)40-10-4-13(31)19-14(32)6-15(41-16(19)5-10)9-1-2-11(29)12(30)3-9/h1-6,17-18,20-31,33-38H,7-8H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTDRTSKWGQBAA-IPOZFMEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
luteolin-7-O-gentiobioside | |
Q & A
Q1: What is the molecular formula and weight of luteolin-7-O-gentiobioside?
A1: While the provided research excerpts do not explicitly state the molecular formula and weight of luteolin-7-O-gentiobioside, they can be deduced from its structure. Luteolin (C15H10O6) conjugated with gentiobiose (C12H22O11) results in a molecular formula of C27H32O17 and a molecular weight of 612.52 g/mol.
Q2: What analytical techniques have been used to characterize and quantify luteolin-7-O-gentiobioside?
A2: Research utilizes various analytical methods for characterization and quantification, including:
- HPLC (High-Performance Liquid Chromatography): Frequently used for separation and quantification, often coupled with UV detection (HPLC-UV) [, , , ].
- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Provides high sensitivity and selectivity for identification and quantification, particularly in complex biological matrices [, ].
- NMR (Nuclear Magnetic Resonance) Spectroscopy: Used for structural elucidation and confirmation [, ].
- UV-Vis (Ultraviolet-Visible) Spectroscopy: Employed for initial identification and purity assessment [, ].
Q3: What are the advantages of using LC-MS/MS for analyzing luteolin-7-O-gentiobioside in biological samples?
A3: LC-MS/MS offers distinct advantages for analyzing luteolin-7-O-gentiobioside in biological samples due to its:
Q4: What biological activities have been reported for luteolin-7-O-gentiobioside?
A4: Although limited research specifically focuses on luteolin-7-O-gentiobioside, studies suggest potential bioactivities, often investigated in conjunction with related flavonoids. These activities include:
- Choleretic potential: May enhance bile flow and bile acid content [].
- Antioxidant properties: Could protect cells against oxidative damage [, ].
Q5: In which plant species has luteolin-7-O-gentiobioside been identified?
A5: Luteolin-7-O-gentiobioside has been found in several plant species, including:
Q6: What is known about the pharmacokinetics of luteolin-7-O-gentiobioside?
A6: The available research excerpts provide limited information on the specific pharmacokinetics (absorption, distribution, metabolism, and excretion) of luteolin-7-O-gentiobioside. Pharmacokinetic studies, particularly using techniques like UFLC-MS/MS, are crucial to understand the compound's behavior in vivo [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

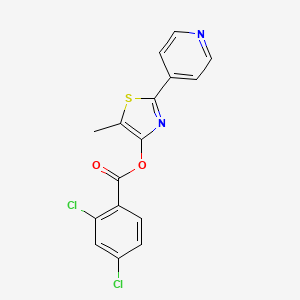
![3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2969548.png)
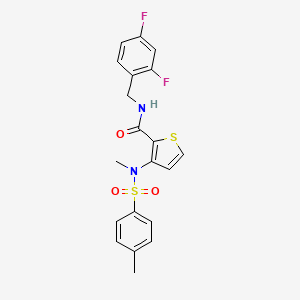

![1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2969554.png)
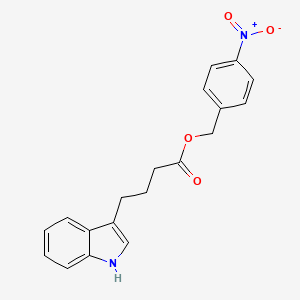
![2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2969556.png)


![N-cyclopentyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2969561.png)

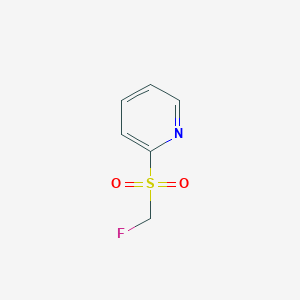
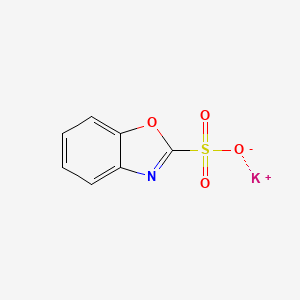
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole](/img/structure/B2969567.png)